Methyl[1-(1-methylcyclopropyl)ethyl]amine
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Overview
Description
Methyl[1-(1-methylcyclopropyl)ethyl]amine is a chemical compound with the IUPAC name N-methyl-1-(1-methylcyclopropyl)ethanamine hydrochloride. It has a molecular weight of 149.66 g/mol and is typically stored at room temperature in powder form. This compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1-methylcyclopropyl)ethyl]amine typically involves the reaction of 1-methylcyclopropylcarbinol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters and can produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methylcyclopropyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
Methyl[1-(1-methylcyclopropyl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[1-(1-methylcyclopropyl)ethyl]amine involves nucleophilic addition to yield a carbinolamine intermediate, which then loses water to form an imine. This is a key step in the formation of imines by the reaction of an aldehyde or ketone with a primary amine. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-methylcyclopropylamine
- 1-methylcyclopropylamine
- Cyclopropylmethylamine
Uniqueness
Methyl[1-(1-methylcyclopropyl)ethyl]amine is unique due to its specific structure, which includes a cyclopropyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(1-methylcyclopropyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8-3)7(2)4-5-7/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLISZBYFASHPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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